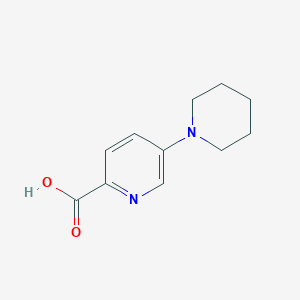

5-(Piperidin-1-yl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Piperidin-1-yl)picolinic acid is a chemical compound with the formula C11H14N2O2 . It is used for research and development . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .

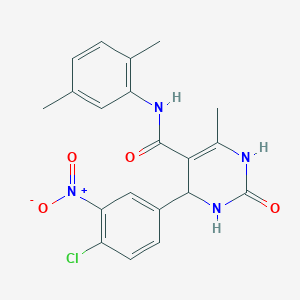

Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-yl)picolinic acid consists of a piperidine ring attached to a picolinic acid. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .Chemical Reactions Analysis

Piperidine derivatives, including 5-(Piperidin-1-yl)picolinic acid, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The chemical formula of 5-(Piperidin-1-yl)picolinic acid is C11H14N2O2, and its molecular weight is 206.24 . It is a substance used for research and development .Aplicaciones Científicas De Investigación

Synthesis and Material Characterization

5-(Piperidin-1-yl)picolinic acid derivatives are utilized in the synthesis of complex organic compounds and the characterization of their material properties. For instance, derivatives have been synthesized to explore their potential in nonlinear optics due to their promising polarizability and hyperpolarizability characteristics, as evidenced by comprehensive experimental and computational studies on compounds like 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate [3,5-DPPP], revealing insights into molecular properties through density functional theory and HF calculations (Doss et al., 2017).

Surface Chemistry and Environmental Studies

Research into the adsorption characteristics of piperidine derivatives on surfaces, such as the hydrated SiO2 surface, provides critical insights into environmental chemistry, particularly regarding the migration and fate of organic pollutants. Studies using vibrational sum frequency generation (SFG) spectroscopy highlight the interaction mechanisms between piperidine molecules and surface groups, contributing to a better understanding of surface acidity and its implications for environmental remediation efforts (Liu et al., 2005).

Corrosion Inhibition

Derivatives of 5-(Piperidin-1-yl)picolinic acid have demonstrated effectiveness as corrosion inhibitors, an application crucial for the protection of metals in various industries. Theoretical and experimental analyses of Piperine derivatives interacting with iron surfaces have highlighted their potential to significantly reduce corrosion, offering a path toward developing more efficient and environmentally friendly corrosion inhibitors (Belghiti et al., 2018).

Catalysis and Organic Synthesis

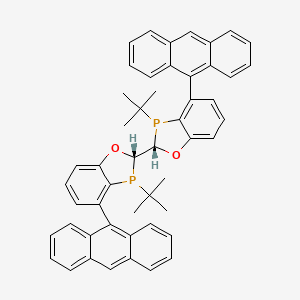

The compound and its derivatives find applications in catalysis and the synthesis of heterocycles, showcasing the versatility of 5-(Piperidin-1-yl)picolinic acid in facilitating complex chemical transformations. For example, a palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, using a derivative of picolinic acid as a bidentate directing group, underlines the strategic utility of such compounds in constructing pharmacologically relevant molecules with high regio- and stereoselectivity (Van Steijvoort et al., 2016).

Antioxidant and Cytotoxic Agents

Investigations into the antioxidant and cytotoxic properties of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which are efficiently formulated via coupling with derivatives of piperidine, highlight the potential biomedical applications of these compounds. Such studies are instrumental in identifying new therapeutic agents, particularly those with significant free radical scavenging efficacies and cytotoxic effects against cancer cell lines (Mistry et al., 2016).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives, including 5-(Piperidin-1-yl)picolinic acid, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

5-piperidin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOUHSHXXPLMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-1-yl)picolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)

![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)